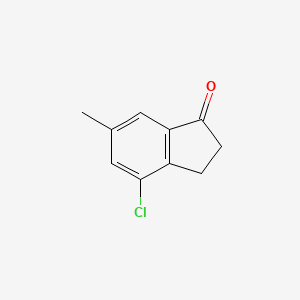4-Chloro-6-methyl-1-indanone
CAS No.: 174603-62-4
Cat. No.: VC7108712
Molecular Formula: C10H9ClO
Molecular Weight: 180.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 174603-62-4 |
|---|---|
| Molecular Formula | C10H9ClO |
| Molecular Weight | 180.63 |
| IUPAC Name | 4-chloro-6-methyl-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C10H9ClO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 |
| Standard InChI Key | RFSLFDJIWTWXAS-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(CCC2=O)C(=C1)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The indanone core consists of a benzene ring fused to a cyclopentanone moiety. Substitutions at the 4- and 6-positions introduce steric and electronic modifications that influence reactivity. The chlorine atom, an electron-withdrawing group, enhances electrophilic substitution resistance at the para position, while the methyl group at the 6-position contributes to steric hindrance and lipophilicity .
Table 1: Comparative Physical Properties of Substituted 1-Indanones
Estimated values for 4-Chloro-6-methyl-1-indanone are derived from analog data .
Spectroscopic Characteristics
-
IR Spectroscopy: Expected carbonyl (C=O) stretch at ~1,710 cm⁻¹, with C-Cl absorption near 550–650 cm⁻¹ .
-
NMR: The chloro substituent would deshield adjacent protons, producing distinct splitting patterns in the aromatic region (δ 7.2–7.8 ppm).
Synthesis and Optimization
Friedel-Crafts Acylation
A plausible route involves Friedel-Crafts cyclization of 4-chloro-2-methylphenylacetic acid derivatives. For example, treatment with AlCl₃ in dichloromethane facilitates intramolecular acylation, forming the indanone backbone .
Key Reaction Steps:
-
Substrate Preparation: 4-Chloro-2-methylbenzaldehyde undergoes condensation with malonic acid to form α,β-unsaturated ketone precursors.
-
Cyclization: Lewis acid-catalyzed (e.g., AlCl₃) closure under reflux yields the indanone core .
-
Purification: Recrystallization from methanol or column chromatography isolates the target compound .
Patent-Based Methodologies
The synthesis of 5-chloro-1-indanone (CN111205175A) offers transferable insights:
-
Catalyst Systems: AlCl₃ or ZnCl₂ in aprotic solvents (e.g., dichloroethane) achieve yields >85%.
-
Phase Transfer Catalysts: Quaternary ammonium salts (e.g., trioctylmethylammonium chloride) enhance reaction homogeneity at elevated temperatures (150–180°C) .
Biological Activity and Applications
Agricultural Applications
Methyl groups enhance lipid solubility, improving fungicidal and herbicidal penetration. For instance, 6-methyl-1-indanone derivatives show LC₅₀ values of 0.5–1.2 mM against Botrytis cinerea .
Future Directions
-
Synthetic Optimization: Development of one-pot methodologies to reduce step count and waste.
-
Biological Screening: Prioritize in vitro assays against kinase targets (e.g., EGFR, VEGFR) given structural similarities to known inhibitors .
-
Green Chemistry: Explore biocatalytic routes using ketoreductases or cytochrome P450 enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume